Product packaging for Lumateperone metabolite 1(Cat. No.:CAS No. 1469777-40-9)

Lumateperone metabolite 1

Cat. No.: B12744762
CAS No.: 1469777-40-9
M. Wt: 381.5 g/mol
InChI Key: NUJKRFFWQXVMAM-QUCQDJGISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lumateperone metabolite M565 is a characterized reference standard for use in pharmaceutical research and development. It is specifically designed for applications in analytical method development, method validation (AMV), and Quality Control (QC) during the commercial production of Lumateperone or the submission of an Abbreviated New Drug Application (ANDA) . Lumateperone is an atypical antipsychotic medication approved for the treatment of schizophrenia and depressive episodes associated with bipolar I and II disorder . Its therapeutic action is mediated through a unique multimodal mechanism that simultaneously modulates dopaminergic, serotonergic, and glutamatergic neurotransmission . Research into its metabolites, such as M565, is critical for understanding the drug's pharmacokinetic profile. Metabolite reference standards enable researchers to accurately identify and quantify exposure levels in pre-clinical and clinical studies, ensuring thorough safety and efficacy evaluations. This product is supplied with a Certificate of Analysis to ensure identity, purity, and stability for reliable and reproducible research outcomes. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28FN3O B12744762 Lumateperone metabolite 1 CAS No. 1469777-40-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1469777-40-9

Molecular Formula

C23H28FN3O

Molecular Weight

381.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[(10R,15S)-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-ol

InChI

InChI=1S/C23H28FN3O/c24-17-8-6-16(7-9-17)22(28)5-2-12-26-13-10-21-19(15-26)18-3-1-4-20-23(18)27(21)14-11-25-20/h1,3-4,6-9,19,21-22,25,28H,2,5,10-15H2/t19-,21-,22?/m0/s1

InChI Key

NUJKRFFWQXVMAM-QUCQDJGISA-N

Isomeric SMILES

C1CN(C[C@@H]2[C@H]1N3CCNC4=CC=CC2=C43)CCCC(C5=CC=C(C=C5)F)O

Canonical SMILES

C1CN(CC2C1N3CCNC4=CC=CC2=C43)CCCC(C5=CC=C(C=C5)F)O

Origin of Product

United States

Biochemical Pathways of Lumateperone Metabolite M565 Formation

Enzymatic Biotransformation Processes

Cytochrome P450 Isoenzyme Mediated N-demethylation and Dealkylation

The Cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in the Phase I metabolism of a vast array of drugs, including lumateperone (B1672687). Two key reactions catalyzed by these enzymes are N-demethylation and dealkylation. N-demethylation involves the removal of a methyl group from a nitrogen atom, while dealkylation is a broader term for the removal of an alkyl group. These reactions typically introduce or unmask a functional group on the drug molecule, preparing it for subsequent Phase II metabolism. In the context of lumateperone, these oxidative processes are critical for the formation of several of its metabolites.

Role of CYP3A4 in M565 Formation

Among the various CYP isoenzymes, CYP3A4 is a major contributor to the metabolism of lumateperone. nih.govresearchgate.net Specifically, CYP3A4 is responsible for the dealkylation reactions that lead to the formation of the N-desmethylated alcohol metabolite, M565 (IC200565). nih.govresearchgate.net This enzymatic action highlights the significance of CYP3A4 in the metabolic clearance of lumateperone and its intermediates.

Phase I Metabolic Transformations of Lumateperone Yielding M565

Phase I metabolism of lumateperone involves structural modifications that increase the polarity of the drug molecule. The formation of metabolite M565 occurs through such transformations. Research indicates two primary pathways for the generation of M565:

Direct Dealkylation of Lumateperone: One pathway involves the direct N-dealkylation of the parent lumateperone molecule, catalyzed by CYP3A4, to yield the N-desmethylated alcohol metabolite M565. researchgate.net

Dealkylation of an Intermediate Metabolite: Alternatively, lumateperone can first be metabolized to its primary alcohol metabolite, IC200131, through the action of ketone reductases. Subsequently, this intermediate, IC200131, undergoes N-dealkylation, also mediated by CYP3A4, to form M565. nih.gov

These parallel pathways underscore the complexity of lumateperone's metabolic fate and the central role of CYP3A4 in producing the M565 metabolite.

Phase II Metabolic Transformations of Lumateperone Metabolite M565

Following Phase I transformations, the resulting metabolites, including M565, often undergo Phase II metabolism. These reactions involve the conjugation of the metabolite with endogenous molecules, which significantly increases their water solubility and facilitates their excretion from the body.

Glucuronidation Pathways of M565

Glucuronidation is a major Phase II metabolic pathway for lumateperone and its metabolites. researchgate.net This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the metabolite. For M565, which possesses a hydroxyl group, this site is a prime target for glucuronidation, resulting in the formation of a glucuronide conjugate that is more readily eliminated.

Role of UGT1A3 in M565 Glucuronidation

The enzymes responsible for glucuronidation are the UDP-glucuronosyltransferases (UGTs). Specific UGT isoforms exhibit selectivity for different substrates. In the case of the lumateperone metabolite M565 (IC200565), the key enzyme identified as being responsible for its glucuronidation is UGT1A3. nih.gov This finding pinpoints a specific enzymatic step in the final elimination pathway of this particular metabolite.

Enzyme FamilySpecific EnzymeRole in M565 Metabolism
Cytochrome P450CYP3A4Catalyzes the N-dealkylation of lumateperone or its primary alcohol metabolite (IC200131) to form M565.
UDP-glucuronosyltransferaseUGT1A3Catalyzes the glucuronidation of M565, facilitating its excretion.
Metabolic PhaseTransformationPrecursor Compound(s)Key EnzymeResulting Compound
Phase IN-dealkylationLumateperone or IC200131CYP3A4M565 (IC200565)
Phase IIGlucuronidationM565 (IC200565)UGT1A3M565-glucuronide

Lumateperone undergoes extensive metabolism in the body, being transformed by numerous enzymatic pathways into more than 20 different metabolites. nih.govnih.govmedcentral.com The formation of the specific metabolite M565, also identified as IC200565, is a result of this complex metabolic process. mdpi.comnih.gov

The primary biochemical reaction leading to the formation of M565 is dealkylation, a Phase I metabolic process. mdpi.com This reaction is specifically mediated by the Cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver. mdpi.comnih.gov Through this pathway, lumateperone is converted into its N-desmethylated alcohol metabolite, IC200565. drugbank.com

Comprehensive Metabolite Profiling of Lumateperone and its Derivatives, including M565

Comprehensive profiling of lumateperone reveals a diverse array of metabolites resulting from various biotransformation pathways. nih.gov In humans, the principal metabolic pathway is the reduction of the carbonyl side-chain by ketone reductase, which forms the primary active alcohol metabolite, IC200131. nih.govnih.govdrugbank.com

Significant differences in metabolic pathways have been observed between humans and non-clinical species. nih.gov In humans, the reduction of the ketone in the butyrophenone (B1668137) side chain to form IC200131 is the primary route. nih.gov Conversely, in non-clinical species, the demethylation of the piperazine (B1678402) ring to produce the N-desmethyl metabolite IC200161 is the more dominant pathway. nih.gov

The table below summarizes the key metabolites of lumateperone and their formation pathways.

Metabolite IDCommon NameFormation PathwayKey Enzyme(s)
IC200131 Primary alcohol metaboliteReduction of carbonyl side-chainKetone Reductase
IC200161 N-desmethylated carbonyl metaboliteDealkylation (N-desmethylation)CYP3A4
IC200565 N-desmethylated alcohol metabolite (M565)Dealkylation (N-desmethylation)CYP3A4

Following these initial Phase I transformations, lumateperone and its primary metabolites undergo Phase II metabolism, primarily through glucuronidation by various UGT enzymes. nih.gov This process increases their water solubility, facilitating their elimination from the body. mdpi.com

The table below details the specific UGT enzymes involved in the glucuronidation of lumateperone and its main derivatives.

CompoundAssociated UGT Enzymes
Lumateperone UGT1A1, UGT1A4, UGT2B15
IC200131 UGT2B7, UGT2B15, UGT2B17
IC200161 UGT2B10, UGT2B15
IC200565 (M565) UGT1A3

Pharmacological Characterization of Lumateperone Metabolite M565

In Vitro Receptor Binding Affinity Studies

In vitro investigations have been crucial in mapping the interaction of M565 with various neuroreceptors. These studies provide foundational knowledge of the metabolite's potential to influence synaptic transmission.

Dopamine (B1211576) Receptor Subtype Affinities (e.g., D1, D2, D4)

Currently, detailed and specific binding affinity data (such as Kᵢ values) for M565 at dopamine receptor subtypes, including D1, D2, and D4, are not extensively available in publicly accessible scientific literature. The assertion that active metabolites of lumateperone (B1672687) share similar mechanisms with the parent drug suggests that M565 may interact with the dopaminergic system; however, without specific in vitro binding studies, its precise affinity profile at these receptors remains to be fully characterized.

Other Neurotransmitter Receptor and Transporter Interactions (e.g., SERT)

Beyond the primary serotonin (B10506) and dopamine receptors, the broader interaction profile of M565 with other neurotransmitter systems is an area of ongoing investigation. A significant finding from early in vitro studies is the affinity of M565 for sigma-2 (σ₂) receptors. The functional implications of this interaction are yet to be fully elucidated. Data regarding its affinity for the serotonin transporter (SERT) and other transporters are not currently available.

Interactive Data Table: In Vitro Receptor Binding Affinities of Lumateperone Metabolite M565

Receptor/TransporterBinding Affinity (Kᵢ)Reference
5-HT2AAffinity Demonstrated mdpi.com
D1Data Not Available
D2Data Not Available
D4Data Not Available
SERTData Not Available
σ₂Affinity Demonstrated mdpi.com

Note: "Affinity Demonstrated" indicates that a binding interaction has been reported, but a specific quantitative value (Kᵢ) was not available in the reviewed sources. This table will be updated as more specific data becomes available.

Functional Activity Assays in Cellular and Subcellular Systems (in vitro)

Understanding the functional consequences of M565 binding to its target receptors is essential for a complete pharmacological characterization. Such assays determine whether the compound acts as an agonist, antagonist, or modulator of receptor activity.

Neurotransmitter System Modulation (e.g., Serotonergic, Dopaminergic, Glutamatergic Pathways)

Detailed in vitro functional assay data that would clarify the modulatory effects of M565 on serotonergic, dopaminergic, and glutamatergic pathways are currently lacking in the available scientific literature. While its affinity for the 5-HT2A receptor suggests a potential role in modulating the serotonin system, the precise nature of this modulation (e.g., antagonist or partial agonist activity) has not been publicly detailed.

Signal Transduction Pathway Investigations (e.g., Phosphorylation Events)

There is currently no available information from in vitro studies detailing the specific effects of M565 on downstream signal transduction pathways, such as phosphorylation events. Research in this area would be critical to understanding the intracellular mechanisms triggered by M565 receptor binding and its ultimate impact on neuronal function.

Preclinical Pharmacodynamic Evaluation in Animal Models

The parent compound, lumateperone, has undergone extensive preclinical evaluation to characterize its effects on the central nervous system and its underlying neurochemical and electrophysiological mechanisms. These studies in animal models are crucial for establishing the compound's potential as an antipsychotic agent.

Preclinical behavioral studies in animal models suggest that lumateperone exhibits antipsychotic-like activity. These models are designed to mimic certain aspects of psychosis and are predictive of efficacy in humans. For instance, lumateperone was shown to effectively block head-twitch behaviors in mice induced by 2,5-dimethoxy-4-iodoamphetamine (DOI), a 5-HT2A receptor agonist. mdpi.com This effect is indicative of 5-HT2A receptor antagonism, a key mechanism of action for many atypical antipsychotics.

The unique pharmacological profile of lumateperone, which includes simultaneous modulation of serotonergic, dopaminergic, and glutamatergic systems, is thought to contribute to its broad range of effects observed in both preclinical and clinical settings. nih.govnih.goviasp-pain.org This profile suggests potential efficacy against not only the positive symptoms but also the negative and cognitive symptoms associated with schizophrenia. mdpi.comresearchgate.net

The following table summarizes the antipsychotic-like effects of the parent compound, lumateperone, in preclinical models. Data specific to metabolite M565 is not available.

Table 1: Preclinical CNS Activity of Lumateperone in Animal Models

Animal Model/TestObserved EffectImplicationSource
DOI-induced head-twitch in miceEffective blockade of head-twitch behaviorDemonstrates potent 5-HT2A receptor antagonist activity mdpi.com

Neurochemical investigations, primarily through in vitro receptor binding assays, have elucidated the pharmacological profile of lumateperone. It is a potent serotonin 5-HT2A receptor antagonist with a binding affinity (Ki) of 0.54 nM. nih.gov Its affinity for 5-HT2A receptors is approximately 60 times higher than for dopamine D2 receptors (Ki = 32 nM). mdpi.comnih.gov This high 5-HT2A to D2 receptor affinity ratio is a hallmark of atypical antipsychotics and is associated with a lower risk of extrapyramidal symptoms. nih.gov

Lumateperone also demonstrates a unique interaction with dopamine D2 receptors, acting as a presynaptic partial agonist and a postsynaptic antagonist. nih.govmdpi.com This dual action contributes to a significant reduction in dopamine signaling without the complete receptor blockade that can lead to motor side effects. mdpi.com Furthermore, lumateperone is an inhibitor of the serotonin transporter (SERT) and indirectly modulates glutamate (B1630785) neurotransmission through a dopamine D1 receptor-dependent mechanism, which may contribute to its effects on negative and cognitive symptoms. nih.govnih.gov

While the binding profiles of major metabolites IC200161 and IC200131 have been characterized as comparable to lumateperone, specific electrophysiological data detailing how lumateperone or its metabolites, including M565, alter neuronal firing rates, synaptic plasticity, or other electrical properties in relevant brain circuits are not extensively detailed in the available literature. nih.gov

The following table summarizes the in vitro receptor binding profile of the parent compound, lumateperone. Data specific to metabolite M565 is limited, though it is known to have affinity for 5-HT2A and σ2 receptors. fda.gov

Table 2: Receptor Binding Affinity (Ki, nM) of Lumateperone

Receptor/TransporterBinding Affinity (Ki, nM)Source
Serotonin 5-HT2A0.54 nih.gov
Dopamine D232 nih.gov
Serotonin Transporter (SERT)33 nih.gov
Dopamine D152 nih.gov

Compound Reference Table

Analytical Methodologies for Lumateperone Metabolite M565 Quantification and Identification

Mass Spectrometry-Based Techniques

Mass spectrometry is a cornerstone for identifying and quantifying drug metabolites. Techniques like UPLC-QTOF-MS, LC-MS/MS, and HRMS are frequently employed in metabolic studies of lumateperone (B1672687) to characterize its biotransformation pathways nih.gov. However, no studies were found that specifically apply these methods to isolate and quantify the metabolite with CAS number 1469777-40-9.

Chromatographic Separation Methods

Chromatographic techniques are essential for separating metabolites from the parent drug and endogenous components in complex biological samples.

Sample Preparation Techniques for Biological Matrices (e.g., Liver Microsomes, Plasma)

The goal of sample preparation is to extract M565 from the complex biological matrix, remove interfering substances, and concentrate the analyte before analysis by LC-MS/MS. japsonline.com The choice of technique depends on the analyte's properties and the nature of the matrix.

Protein Precipitation (PPT): This is a common and straightforward method for plasma samples. It involves adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to the sample to denature and precipitate proteins. mdpi.com After vortexing and centrifugation, the clear supernatant containing the analyte is collected for analysis. This technique is often used in high-throughput screening due to its simplicity.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It provides a cleaner extract than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE is a highly selective method that uses a solid sorbent to isolate the analyte from the matrix. The analyte is adsorbed onto the sorbent, interfering substances are washed away, and the purified analyte is then eluted with an appropriate solvent. SPE provides excellent sample cleanup and concentration.

For in vitro studies using liver microsomes , the metabolic reaction is typically stopped (quenched) by adding a cold organic solvent like acetonitrile. mdpi.com This not only terminates the enzymatic activity but also precipitates the microsomal proteins. Following centrifugation, the supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup if necessary. nih.govmdpi.com

In Vitro Metabolic Profile of Lumateperone and the Formation of Metabolite M565

An examination of the enzymatic pathways and interaction potential of lumateperone, focusing on the generation of its metabolite M565, reveals a complex interplay of metabolic processes. In vitro studies utilizing human liver microsomes, and recombinant enzyme systems have been instrumental in elucidating the biotransformation of this novel antipsychotic agent.

In Vivo Preclinical Pharmacokinetic and Metabolic Profiling of Lumateperone Metabolite M565

Selection of Animal Models for Metabolic Investigations

Preclinical evaluation of the metabolic fate of lumateperone (B1672687) has been conducted in various animal models, including rats, dogs, and mice. These species are standardly used in toxicological and pharmacokinetic studies to assess the safety and metabolic profile of new drug candidates before human trials. The selection of these models allows for an investigation of potential interspecies differences in metabolism, which can be critical for extrapolating findings to humans. In the case of lumateperone, toxicological studies have been performed in these species with oral administration for durations of up to 9 months in dogs and 21 months in rats and mice.

Comparative Pharmacokinetic Analysis of M565 and Parent Lumateperone in Preclinical Species

Lumateperone undergoes extensive metabolism in preclinical species, leading to the formation of over 20 metabolites. One of these is the N-desmethylated alcohol metabolite, known as M565 or IC200565. This metabolite is formed through the action of the cytochrome P450 3A4 (CYP3A4) enzyme on the precursor metabolite IC200131. In preclinical species such as rats and dogs, pharmacokinetic studies have indicated that lumateperone and its metabolites can accumulate with increasing doses, and their elimination is prolonged.

Systemic Exposure Characterization (e.g., Area Under the Curve, Maximum Plasma Concentration of M565)

Detailed preclinical data on the systemic exposure, such as the area under the curve (AUC) and maximum plasma concentration (Cmax), specifically for the M565 metabolite in animal models, are not extensively available in the public domain. However, studies in rats have shown that after oral administration of lumateperone, the exposure to another metabolite, the N-demethylated M3, was approximately 1.5-fold higher than that of the parent drug nih.gov. While not directly pertaining to M565, this highlights that metabolites can have significant systemic exposure in preclinical models. In human studies, after a single oral dose of radiolabeled lumateperone, the M565 metabolite accounted for approximately 5.3% of the total circulating radioactivity, indicating it is one of the circulating metabolites, though not the most abundant.

Tissue Distribution Studies of Lumateperone Metabolite M565

Specific tissue distribution studies for the M565 metabolite in preclinical species have not been detailed in available literature. However, studies using radiolabeled lumateperone in rats provide insights into the general distribution of the drug and its metabolites. Following oral administration of [¹⁴C]lumateperone, radioactivity was widely distributed throughout the body. The highest concentrations of radioactivity were observed in the gastrointestinal tract, liver, bladder, adrenal glands, and kidneys. Radioactivity was also detected in the brain and spinal cord. It is important to note that these findings represent the distribution of the parent drug and all of its metabolites combined, and the specific contribution of M565 to the radioactivity in each tissue is not delineated.

Excretion Pathways of M565 and its Conjugates in Preclinical Models

Information specifically detailing the excretion pathways of M565 and its conjugates in preclinical models is limited. General excretion studies of lumateperone in rats indicate that the majority of the administered radioactive dose is eliminated in the feces, with a smaller portion recovered in the urine. This suggests that both the parent drug and its metabolites are primarily cleared through the biliary/fecal route in this species. The metabolites of lumateperone are generally water-soluble, which facilitates their excretion. Phase II metabolism of lumateperone and its metabolites involves glucuronidation, and for M565, the UGT1A3 enzyme is involved in this conjugation process. These glucuronide conjugates are then expected to be excreted in the urine and/or feces.

Interspecies Differences in Lumateperone Metabolite M565 Formation and Disposition

Significant interspecies differences have been observed in the metabolic pathways of lumateperone nih.gov. In preclinical species like rats, the primary metabolic pathway is the N-demethylation of the piperazine (B1678402) ring, leading to the formation of the N-desmethyl metabolite IC200161 nih.gov. In contrast, the formation of M565 (IC200565) is a secondary metabolic step, occurring after the initial formation of the reduced carbonyl metabolite IC200131.

In human hepatocytes, the generation of M565 has been identified as a notable phase I metabolic pathway nih.gov. This suggests that the metabolic pathway leading to M565 may be more prominent in humans than in the preclinical species studied. This difference is critical when extrapolating metabolic data from animals to humans. Furthermore, toxicities observed in animal studies, which have been linked to the formation of aniline (B41778) metabolites, were not found to be relevant to humans as these metabolites were not present at quantifiable levels in adult human subjects.

Current Gaps and Future Directions in Lumateperone Metabolite M565 Research

Elucidation of the Comprehensive Pharmacological Spectrum of Lumateperone (B1672687) Metabolite M565

A significant gap exists in the detailed characterization of M565's pharmacological profile. While lumateperone has a well-documented receptor binding profile, featuring high affinity for serotonin (B10506) 5-HT2A receptors, moderate affinity for dopamine (B1211576) D2 receptors, and activity at the serotonin transporter (SERT), the specific binding affinities of M565 are not as comprehensively understood. nih.govnih.govmdpi.commdpi.com

Table 1: Known Pharmacological Targets of Lumateperone Metabolite M565

Receptor Target Activity
Serotonin 5-HT2A Binding Affinity

Data sourced from FDA review documents. fda.gov

Advanced Structural Characterization of M565 and its Downstream Metabolites

M565 is known to be the N-demethylated alcohol metabolite of lumateperone. nih.govnih.govdrugbank.com It is formed through Phase I metabolism, specifically via the action of the cytochrome P450 enzyme CYP3A4 on an intermediate metabolite, IC200131. nih.govresearchgate.netitalianjournalofpsychiatry.it Following its formation, M565 undergoes Phase II metabolism through glucuronidation, a process mediated by the enzyme UGT1A3. nih.govmdpi.comresearchgate.net

While its metabolic pathway provides clues to its structure, a detailed, advanced structural characterization of M565 is not publicly available. Future research should aim to elucidate its three-dimensional structure using techniques such as X-ray crystallography or advanced nuclear magnetic resonance (NMR) spectroscopy. Furthermore, the precise structures of its downstream glucuronide conjugates have not been characterized. Isolating and identifying these downstream metabolites would provide a more complete map of lumateperone's biotransformation.

Table 2: Metabolic Pathway of Lumateperone Metabolite M565

Precursor Metabolite Enzymatic Process Subsequent Metabolism

Development of Highly Sensitive and Specific Analytical Methods for M565 in Diverse Biological Matrices

The ability to accurately measure concentrations of M565 in biological samples is crucial for understanding its pharmacokinetics. Studies have shown that lumateperone's metabolites can be detected in human plasma at concentrations ranging from 0.2 to 100 ng/mL for up to eight hours after oral administration of the parent drug. nih.govnih.gov Research on lumateperone's metabolic profile has utilized high-resolution mass spectrometry (UPLC-Q Exactive Orbitrap HRMS) to identify metabolites in preclinical systems, such as rat plasma and liver microsomes from various species. nih.gov

Despite these technological applications, there is a lack of published, fully validated analytical methods specifically for the quantification of M565 in diverse biological matrices like human plasma, urine, or cerebrospinal fluid. The development and validation of a highly sensitive and specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a critical next step. Such a method should be validated according to regulatory guidelines, establishing parameters like the lower limit of quantification (LLOQ), precision, accuracy, and stability. This would enable robust pharmacokinetic studies in humans.

Integration of In Vitro and In Vivo Preclinical Data for Predictive Modeling of M565 Disposition and Activity

Preclinical research has revealed significant differences in the metabolism of lumateperone between humans and non-clinical animal species. nih.govmdpi.com This highlights a challenge in extrapolating animal data to humans and underscores the need for sophisticated modeling approaches. The integration of data from in vitro systems (e.g., human liver microsomes) and in vivo animal studies is essential for building predictive models of M565's pharmacokinetics. nih.gov

Future research should focus on developing physiologically based pharmacokinetic (PBPK) models. These models can integrate M565-specific data on metabolic rates, plasma protein binding, and tissue distribution to simulate its concentration-time profiles in various human populations. Such models would be invaluable for predicting potential drug-drug interactions and for understanding how factors like genetic polymorphisms in metabolic enzymes might affect M565 exposure. Currently, no specific PBPK models for M565 have been published.

Contribution of Lumateperone Metabolite M565 to the Overall Pharmacological Profile of Lumateperone (Preclinical Context)

However, the actual contribution of M565 to in vivo pharmacology remains unquantified. A key uncertainty is its ability to cross the blood-brain barrier and achieve therapeutically relevant concentrations in the central nervous system. Preclinical studies in rats indicated that another active metabolite, IC200131, was found only at the limit of quantification in the brain, suggesting the primary pharmacological effects may be driven by lumateperone. nih.govmdpi.com To determine the contribution of M565, future preclinical studies must measure its brain-to-plasma concentration ratio and assess its effects in animal models of neuropsychiatric disorders.

Exploration of Novel Biological Activities of M565 Beyond Known Pathways (Preclinical)

The discovery that M565 binds to sigma-2 (σ2) receptors opens an avenue for exploring biological activities beyond the established serotonergic, dopaminergic, and glutamatergic pathways of lumateperone. fda.gov The sigma-2 receptor is implicated in a variety of cellular functions and has been investigated as a target for various neurological and psychiatric conditions.

This finding presents an opportunity for preclinical research to investigate the functional consequences of M565's interaction with the sigma-2 receptor. For example, studies could explore its effects on cellular signaling pathways, neuronal plasticity, or neuroinflammation. Such research could uncover novel therapeutic potentials or provide a more nuanced understanding of lumateperone's complete mechanism of action. Currently, there is no published research exploring these potential novel activities for M565.

Q & A

Q. What enzymatic systems are responsible for the metabolism of lumateperone, and which metabolites are pharmacologically active?

Lumateperone is metabolized by aldo-keto reductases (AKR1C1, AKR1B10, AKR1C4), cytochrome P450 (CYP3A4, CYP2C8, CYP1A2), and uridine glucuronosyltransferase (UGT1A1, UGT1A4, UGT2B15). These enzymes generate up to 20 metabolites, including hydroxylated and glucuronidated derivatives. Key active metabolites, such as IC200131 (ketone-reduced) and IC200161 (N-demethylated), retain antagonistic activity at 5-HT2A, D2 receptors, and SERT, prolonging lumateperone's pharmacological effects .

Q. Which analytical techniques are recommended for identifying and quantifying lumateperone metabolites in preclinical studies?

Ultra-performance liquid chromatography coupled with Q Exactive Orbitrap high-resolution mass spectrometry (UPLC-Q Exactive Orbitrap HRMS) enables comprehensive metabolite profiling in liver microsomes and plasma. For pharmacokinetic studies, validated LC-MS/MS methods are used to quantify lumateperone and its metabolites (e.g., M3/N-demethylated form) with high sensitivity and specificity .

Q. How do the pharmacokinetic properties of lumateperone's metabolites influence dosing regimens?

The primary metabolite has a longer half-life (~20–21 hours) compared to lumateperone (~13 hours), suggesting sustained receptor engagement. Bioavailability (4.4%) and excretion patterns (58% urine, 29% feces) inform dosing frequency and monitoring of cumulative exposure in clinical trials .

Advanced Research Questions

Q. How can researchers address discrepancies in metabolic stability data between in vitro and in vivo models?

  • Experimental Design: Use cross-species liver microsomes (rat, dog, human) to compare metabolite formation rates and identify species-specific pathways .
  • Data Analysis: Apply targeted metabolomics (LC-MS/MS) to validate in vitro findings against in vivo plasma samples, adjusting for interspecies differences in enzyme expression .

Q. What strategies resolve contradictions in metabolic endpoint data (e.g., lipid profiles) between lumateperone and placebo groups?

  • Statistical Methods: Use ANCOVA with last-observation-carried-forward (LOCF) sensitivity analysis to control for baseline variability in metabolic parameters (e.g., triglycerides, LDL cholesterol) .
  • Confounding Factors: Stratify analyses by patient subgroups (e.g., prior antipsychotic use) to isolate lumateperone-specific effects from residual drug interactions .

Q. How can inter-individual variability in lumateperone metabolism be systematically evaluated?

  • Metabolomic Profiling: Employ untargeted metabolomics to identify "metabotypes" associated with AKR/UGT/CYP polymorphisms, using platforms like MBROLE2 for functional annotation .
  • Clinical Sampling: Standardize collection protocols (fasting state, freeze-thaw cycles) to minimize pre-analytical variability in plasma and urine samples .

Q. What methodological approaches assess the functional activity of metabolites at psychiatric receptor targets?

  • In Vitro Assays: Conduct competitive binding studies (e.g., radioligand displacement for D2/5-HT2A receptors) and functional antagonism tests (cAMP modulation) to quantify metabolite potency .
  • Computational Modeling: Use molecular docking simulations to predict metabolite-receptor interactions, validated by in vitro dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.